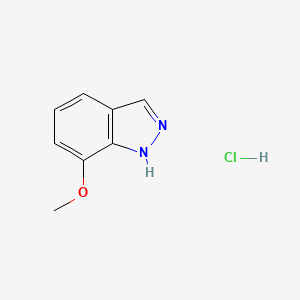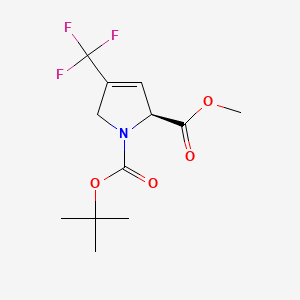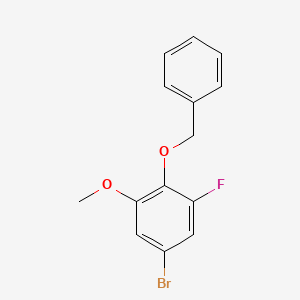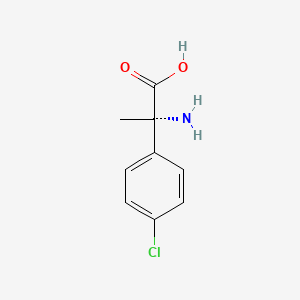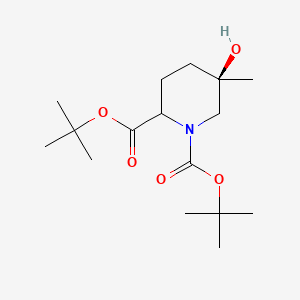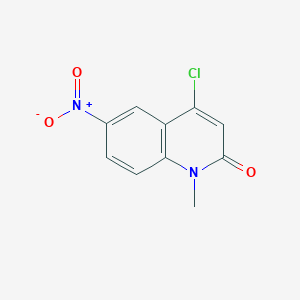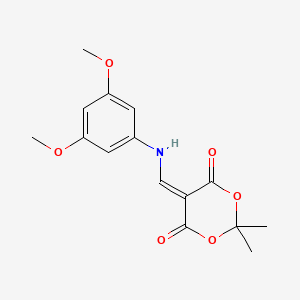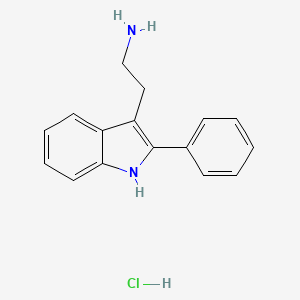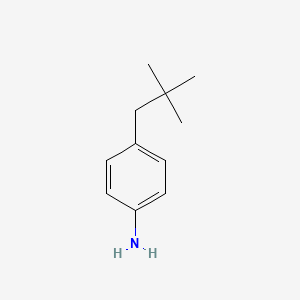
4-(2,2-Dimethyl-propyl)-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethyl-propyl)-phenylamine is an organic compound characterized by a phenyl ring substituted with an amine group and a 2,2-dimethylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-propyl)-phenylamine typically involves the alkylation of aniline with 2,2-dimethylpropyl halides under basic conditions. One common method is the reaction of aniline with 2,2-dimethylpropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
4-(2,2-Dimethyl-propyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylamine derivatives with various functional groups.
科学的研究の応用
4-(2,2-Dimethyl-propyl)-phenylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-(2,2-Dimethyl-propyl)-phenylamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function and activity. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
4-(tert-Butyl)-phenylamine: Similar structure with a tert-butyl group instead of the 2,2-dimethylpropyl group.
4-Isopropyl-phenylamine: Contains an isopropyl group on the phenyl ring.
4-Ethyl-phenylamine: Features an ethyl group on the phenyl ring.
Uniqueness
4-(2,2-Dimethyl-propyl)-phenylamine is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
27856-10-6 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
4-(2,2-dimethylpropyl)aniline |
InChI |
InChI=1S/C11H17N/c1-11(2,3)8-9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3 |
InChIキー |
YRRMDWNTOXPPCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


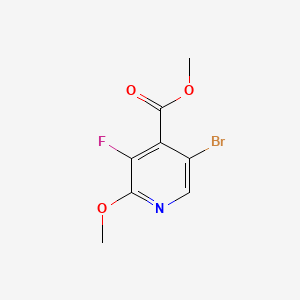
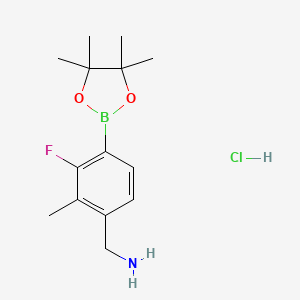
![2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane](/img/structure/B13915867.png)
